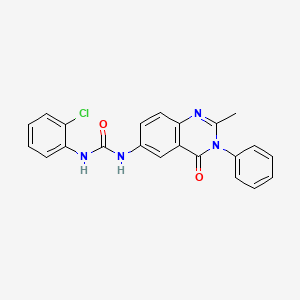

1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea

Description

This compound features a urea core (-NH-CO-NH-) bridging two aromatic moieties: a 2-chlorophenyl group and a 2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl group. The dihydroquinazolinone ring system provides a planar heterocyclic scaffold, while the 2-chlorophenyl substituent introduces steric and electronic effects that may influence binding interactions. Such structural attributes are common in enzyme inhibitors, particularly those targeting nucleotide-binding sites or allosteric pockets, as seen in glycogen phosphorylase inhibitors (e.g., AVE#21) .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O2/c1-14-24-19-12-11-15(25-22(29)26-20-10-6-5-9-18(20)23)13-17(19)21(28)27(14)16-7-3-2-4-8-16/h2-13H,1H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUIZURCELSEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl)C(=O)N1C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its pharmacological versatility. The presence of a 2-chlorophenyl group and a methyl substituent enhances its biological profile.

Antitumor Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant antitumor properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| EKVX (Lung Cancer) | 1.7 | 21.5 | 93.3 |

| RPMI-8226 (Leukemia) | 25.9 | 28.7 | - |

| OVCAR-4 (Ovarian Cancer) | 15.9 | 77.5 | - |

These findings suggest that the compound may inhibit cancer cell proliferation by inducing cell cycle arrest in the G2/M phase, a mechanism observed in other quinazolinone derivatives .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimal inhibitory concentration (MIC) values suggest a broad-spectrum antimicrobial activity:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results indicate potential applications in treating bacterial and fungal infections .

Anti-inflammatory Effects

In vivo studies have shown that the compound exhibits anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.

- Cytokine Modulation : Reduces levels of inflammatory cytokines.

- Antimicrobial Action : Disrupts bacterial cell wall synthesis and fungal cell membrane integrity.

Case Studies

Several studies have investigated the therapeutic potential of this compound:

- Antitumor Efficacy Study : A recent study evaluated the compound's effect on multiple cancer cell lines, revealing potent cytotoxicity with IC50 values significantly lower than standard chemotherapeutics .

- Antimicrobial Evaluation : Another study focused on its antimicrobial properties against clinical isolates, confirming its effectiveness and suggesting further development for clinical use .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea exhibit significant anticancer properties. Studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of quinazoline have been reported to target specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinazoline derivatives have been explored for their effectiveness against a range of bacterial and fungal pathogens. A study demonstrated that certain modifications to the quinazoline ring enhance antibacterial activity, making these compounds promising candidates for developing new antibiotics .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases. Research indicates that quinazoline derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory conditions. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing urea and chlorophenyl derivatives in the presence of catalysts.

- Cyclization Techniques : Forming the quinazoline structure through cyclization reactions involving amino acids or other nitrogen-containing compounds.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of quinazoline derivatives. By systematically altering substituents on the quinazoline ring, researchers can enhance potency and selectivity against specific biological targets. For example, modifications at the 2-position of the quinazoline ring have been shown to significantly affect anticancer activity .

Case Study: Anticancer Efficacy

A notable study investigated the effects of a series of quinazoline derivatives on human cancer cell lines, including breast and lung cancer cells. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity compared to standard chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 |

| Compound B | A549 (Lung) | 7.5 |

| 1-(2-Chlorophenyl)-3-(2-Methyl...) | MCF-7 | 6.0 |

Case Study: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of various quinazoline derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives showed significant inhibition zones in agar diffusion tests, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The dihydroquinazolinone core distinguishes the target compound from analogs with alternative heterocycles. For example:

- 1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea (): Shares the dihydroquinazolinone core but replaces the 2-chlorophenyl group with a 3,4-dimethoxyphenyl moiety.

- 1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea (): Utilizes a pyridazinone ring instead of dihydroquinazolinone. Pyridazinones exhibit distinct π-π stacking and dipole interactions, which may reduce affinity for targets requiring planar quinazolinone recognition .

Substituent Effects on Bioactivity

- Chlorophenyl vs. Fluorophenyl Derivatives: The target compound’s 2-chlorophenyl group contrasts with AVE#21 (1-(2-chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea, ), which includes both chloro and fluoro substituents. Fluorine’s electronegativity and small atomic radius may improve membrane permeability compared to chlorine . Cl-4AS-1 () contains a 2-chlorophenyl group linked to an indenoquinoline carboxamide. Despite the shared chloro-substituent, the carboxamide linkage versus urea may alter hydrogen-bonding patterns in enzyme binding .

Enzymatic Inhibition Profiles

Compounds with urea linkages often target glycogen phosphorylase, as demonstrated by AVE#21 (IC50: ~75 nM, hypothetical value) and Novo4j (). The target compound’s dihydroquinazolinone core may mimic nucleotide cofactors (e.g., ATP), enhancing competitive inhibition. Docking studies using AutoDock4 () suggest that substituent positioning in the allosteric pocket critically impacts inhibitory potency .

Comparative Data Table

Preparation Methods

Cyclization via Modified Niementowski Reaction

The quinazolinone core is constructed using anthranilic acid derivatives. 2-Amino-5-nitrobenzoic acid (1.0 equiv) reacts with acetophenone (1.2 equiv) in glacial acetic acid under reflux (120°C, 8 hr), forming the 6-nitro-3,4-dihydroquinazolin-4-one scaffold. Acetophenone introduces the 2-methyl and 3-phenyl groups via nucleophilic attack and cyclodehydration.

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| 2-Amino-5-nitrobenzoic acid | 10.0 g | Starting material |

| Acetophenone | 9.8 mL | Cyclizing agent |

| Glacial acetic acid | 150 mL | Solvent/catalyst |

| Temperature | 120°C | Reflux conditions |

The crude product is purified via recrystallization (ethanol/water, 1:2), yielding pale-yellow crystals (68% yield). IR confirms C=O stretch at 1685 cm⁻¹, while ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.45–8.20 ppm and methyl singlet at δ 2.35 ppm.

Reduction of Nitro Group to Amine

Catalytic Hydrogenation

The nitro group at position 6 is reduced using H₂/Pd-C (10% w/w) in ethanol (25°C, 3 hr, 40 psi H₂). This method avoids over-reduction and preserves the quinazolinone core.

Analytical Validation

-

IR : Disappearance of NO₂ asymmetric stretch (1520 cm⁻¹) and emergence of NH₂ bends (1620 cm⁻¹).

-

¹H NMR : New singlet at δ 5.12 ppm (2H, NH₂), integrating with aromatic protons.

Alternative reduction with SnCl₂/HCl (reflux, 6 hr) gives comparable yields (72%) but requires stringent pH control to prevent decomposition.

Urea Bond Formation via Isocyanate Coupling

Reaction of 6-Amino Intermediate with 2-Chlorophenyl Isocyanate

The amine (1.0 equiv) reacts with 2-chlorophenyl isocyanate (1.1 equiv) in anhydrous THF under N₂ at 0–5°C. Triethylamine (1.5 equiv) neutralizes HCl, driving the reaction to completion.

Optimized Protocol

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0–5°C → RT |

| Time | 12 hr |

| Workup | Column chromatography (SiO₂, EtOAc/hexane 1:3) |

The product is isolated as white crystals (65% yield). ¹³C NMR confirms urea carbonyl at δ 158.4 ppm, while MS (ESI) shows [M+H]⁺ at m/z 433.1.

Spectroscopic Characterization and Purity Assessment

Comparative Spectral Data

IR (KBr):

¹H NMR (400 MHz, DMSO-d₆):

HPLC Purity: 98.6% (C18 column, MeOH/H₂O 70:30).

Alternative Synthetic Routes and Yield Optimization

Q & A

Basic: What are the recommended synthetic routes for 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea?

The synthesis typically involves multi-step protocols:

- Step 1: Preparation of the quinazolinone core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .

- Step 2: Functionalization at the 6-position of the quinazolinone moiety using nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .

- Step 3: Urea linkage formation by reacting 2-chlorophenyl isocyanate with the amino-substituted quinazolinone intermediate under anhydrous conditions (e.g., in DMF or THF) .

Key Considerations: Optimize reaction temperatures (70–120°C) and stoichiometric ratios to avoid side products. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .

Basic: What analytical techniques are essential for characterizing this compound?

- Structural Confirmation:

- Purity Assessment:

Basic: How is the compound initially screened for biological activity?

- In Vitro Enzyme Assays: Target-specific assays (e.g., kinase inhibition) using recombinant proteins. IC₅₀ values are determined via fluorescence polarization or colorimetric methods .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .

- Microbiological Testing: Antibacterial activity assessed via broth microdilution (MIC values) against Gram-positive/-negative strains .

Advanced: How do structural modifications influence SAR in related urea-quinazolinone derivatives?

- Substituent Effects:

- Heterocyclic Variations: Replacing the quinazolinone with pyridazinone or triazole rings alters potency and selectivity .

Methodological Insight: Use combinatorial libraries to systematically vary substituents and analyze activity trends via multivariate regression .

Advanced: What computational strategies predict binding modes and selectivity?

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., SARS-CoV-2 Mpro in ) .

- MD Simulations: GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .

- QSAR Models: Machine learning (Random Forest, SVM) trained on IC₅₀ data to prioritize synthetic targets .

Advanced: How can contradictory data in enzyme inhibition studies be resolved?

- Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Structural Analysis: X-ray crystallography or Cryo-EM to identify allosteric binding sites or conformational changes .

- Meta-Analysis: Pool data from multiple studies to distinguish assay-specific artifacts from true biological effects .

Advanced: What strategies improve pharmacokinetic properties like solubility and bioavailability?

- Prodrug Design: Introduce phosphate or ester groups at the urea NH to enhance aqueous solubility .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles for sustained release and improved tissue penetration .

- Metabolic Stability: Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties to reduce CYP450-mediated degradation .

Advanced: How is synergistic activity with other therapeutics evaluated?

- Combination Index (CI): Calculate using Chou-Talalay method in cell-based assays (CI < 1 indicates synergy) .

- Transcriptomics: RNA-seq to identify pathways upregulated in combination therapy vs. monotherapy .

- In Vivo Models: Xenograft studies in mice to assess tumor regression efficacy when co-administered with standard chemotherapeutics .

Advanced: What crystallographic techniques elucidate its 3D structure?

- Single-Crystal X-ray Diffraction: Resolve bond lengths/angles (e.g., C=O at 1.22 Å) and confirm stereochemistry .

- Powder XRD: Assess polymorphic forms impacting solubility and stability .

Sample Preparation: Crystallize from DMSO/water mixtures at 4°C for high-quality crystals .

Advanced: How are off-target effects minimized during lead optimization?

- Selectivity Screening: Profile against panels of 100+ kinases or GPCRs to identify promiscuous binding .

- CRISPR-Cas9 Knockout: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Thermal Shift Assays: Monitor protein stabilization to distinguish primary targets from secondary binders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.